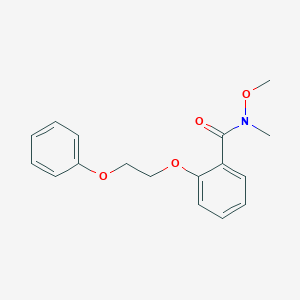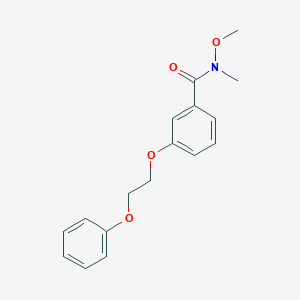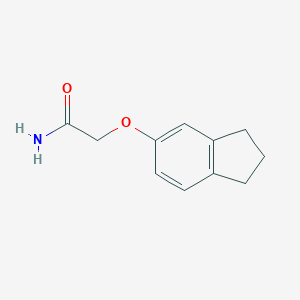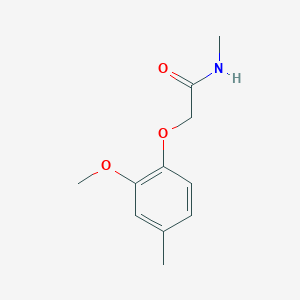
2-(4-bromophenoxy)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-phenylacetamide, also known as BPA, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 324.22 g/mol. BPA is widely used in the field of chemistry and biology due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-phenylacetamide is not fully understood. However, it is believed to interact with specific targets in the body, such as enzymes and proteins, to produce its effects. 2-(4-bromophenoxy)-N-phenylacetamide has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-phenylacetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation. 2-(4-bromophenoxy)-N-phenylacetamide has also been found to induce oxidative stress, which can lead to cell death. Additionally, 2-(4-bromophenoxy)-N-phenylacetamide has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenoxy)-N-phenylacetamide has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective reagent. 2-(4-bromophenoxy)-N-phenylacetamide is also stable under a wide range of conditions, making it suitable for use in various chemical reactions. However, 2-(4-bromophenoxy)-N-phenylacetamide has limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-bromophenoxy)-N-phenylacetamide. One area of interest is the development of 2-(4-bromophenoxy)-N-phenylacetamide-based compounds with improved anticancer activity and reduced toxicity. Additionally, the use of 2-(4-bromophenoxy)-N-phenylacetamide in other fields, such as materials science and nanotechnology, is an area of potential future research. Finally, the investigation of the mechanism of action of 2-(4-bromophenoxy)-N-phenylacetamide and its effects on specific targets in the body is an important area of future research.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-phenylacetamide involves the reaction of 4-bromophenol with N-phenylacetamide in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to ensure the highest yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-phenylacetamide is commonly used in scientific research as a starting material for the synthesis of other compounds. It is also used as a reagent in many chemical reactions, such as Suzuki coupling and Heck reaction. 2-(4-bromophenoxy)-N-phenylacetamide has been found to have potential applications in the field of medicine, including as an anticancer agent.
Eigenschaften
Produktname |
2-(4-bromophenoxy)-N-phenylacetamide |
|---|---|
Molekularformel |
C14H12BrNO2 |
Molekulargewicht |
306.15 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C14H12BrNO2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17) |
InChI-Schlüssel |
SRAYWKUGIMIKOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)





![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B269415.png)